Tert-butyl 6-chloro-1h,2h,3h-pyrrolo[3,4-c]pyridine-2-carboxylate
Description
Tert-butyl 6-chloro-1H,2H,3H-pyrrolo[3,4-c]pyridine-2-carboxylate (CAS: 1700330-18-2; molecular formula: C₁₂H₁₅ClN₂O₂; MW: 254.72 g/mol) is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-c]pyridine core. The tert-butyl ester group at position 2 acts as a protective moiety, while the chlorine substituent at position 6 enhances electrophilicity for downstream functionalization. This compound is cataloged as a synthetic intermediate in organic chemistry and drug discovery, with applications in constructing pharmacologically active scaffolds .
Properties
IUPAC Name |
tert-butyl 6-chloro-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-12(2,3)17-11(16)15-6-8-4-10(13)14-5-9(8)7-15/h4-5H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYBBPWDBABJHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC(=NC=C2C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1700330-18-2 | |
| Record name | tert-butyl 6-chloro-1H,2H,3H-pyrrolo[3,4-c]pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-chloro-1h,2h,3h-pyrrolo[3,4-c]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[3,4-c]pyridine core, followed by the introduction of the tert-butyl and chloro groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF). The final step usually includes esterification to introduce the tert-butyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-chloro-1h,2h,3h-pyrrolo[3,4-c]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrrolo[3,4-c]pyridine core can be oxidized or reduced to form different derivatives.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, often in the presence of a polar aprotic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Ester Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, can facilitate this reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the pyrrolo[3,4-c]pyridine core.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that tert-butyl 6-chloro-1H,2H,3H-pyrrolo[3,4-c]pyridine-2-carboxylate exhibits promising anticancer properties. Studies have demonstrated its efficacy in inhibiting the growth of various cancer cell lines. For instance:
These findings suggest that this compound may serve as a lead structure for the development of new anticancer agents.
2. Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. In vitro studies have shown that it can protect neuronal cells from oxidative stress and apoptosis. A study highlighted its ability to reduce reactive oxygen species (ROS) levels in neuronal cultures:
This suggests potential applications in treating neurodegenerative diseases.
Organic Synthesis Applications
1. Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Cross-Coupling Reactions : Utilized in the synthesis of biaryl compounds.
- Nucleophilic Substitution Reactions : Acts as a precursor for synthesizing more complex nitrogen-containing heterocycles.
Case Studies
Case Study 1: Development of Anticancer Agents
In a study focused on developing novel anticancer agents, researchers synthesized derivatives of this compound. These derivatives were tested against several cancer cell lines and showed enhanced potency compared to the parent compound. The structure-activity relationship (SAR) analysis revealed that modifications at the nitrogen atom significantly improved anticancer activity.
Case Study 2: Neuroprotective Research
A research team investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated that treatment with this compound led to improved cognitive function and reduced amyloid plaque formation. The study concluded that this compound could be a candidate for further development as a therapeutic agent for Alzheimer's disease.
Mechanism of Action
The mechanism of action of tert-butyl 6-chloro-1h,2h,3h-pyrrolo[3,4-c]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chloro and tert-butyl groups can influence its binding affinity and selectivity towards these targets. The exact molecular pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Tricyclic Imidazo-Pyrrolo-Pyrazine Derivatives
- Structural Features :
- Tricyclic system (imidazo-pyrrolo-pyrazine) fused with a piperidine ring.
- Tosyl (p-toluenesulfonyl) group at position 6.
- Key Differences: Increased molecular complexity and weight (e.g., molecular formula ~C₂₇H₃₂N₄O₄S; MW ~532 g/mol). Tosyl group improves solubility in polar solvents but introduces steric hindrance. Piperidine ring enables stereochemical diversity (R,R configuration noted) .
- Synthetic Utility : Requires multi-step synthesis involving Lawesson’s reagent and mercury(II) trifluoroacetate, posing challenges in purification .
Chloro-Iodo Pyridine Derivatives
Example : Tert-butyl 3-((6-chloro-5-iodopyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
- Structural Features :
- Pyrrolidine ring linked to a chlorinated and iodinated pyridine via a methylene ether.
- Key Differences :
Saturated Pyrrolidine/Piperidine Analogues
Example : (3αR,6αS)-Tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
- Structural Features :
- Fully saturated pyrrolo-pyrrole system.
- Hexahydro structure eliminates aromaticity.
- Key Differences: Reduced planarity limits π-π stacking interactions in biological targets. Enhanced solubility in non-polar solvents due to decreased rigidity .
Pyrazolo-Pyridine Carboxylates
Example : Tert-butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate
- Structural Features :
- Pyrazolo-pyridine core with a ketone group.
- Key Differences :
Comparative Analysis Table
| Parameter | Target Compound | Tricyclic Imidazo-Pyrrolo-Pyrazine | Chloro-Iodo Pyridine Derivative | Saturated Pyrrolo-Pyrrole | Pyrazolo-Pyridine |
|---|---|---|---|---|---|
| Core Structure | Bicyclic pyrrolo[3,4-c]pyridine | Tricyclic imidazo-pyrrolo-pyrazine | Pyridine + pyrrolidine | Saturated pyrrolo-pyrrole | Pyrazolo-pyridine |
| Molecular Weight (g/mol) | 254.72 | ~532 | ~435 (estimated) | ~228 (estimated) | ~280 (estimated) |
| Key Substituents | 6-Cl, tert-butyl ester | Tosyl, methyl-piperidine | 6-Cl, 5-I, methyl-pyrrolidine | None | 3-Oxo, tert-butyl |
| Synthetic Complexity | Moderate | High | Moderate | Low | Moderate |
| Aromaticity | Aromatic | Aromatic | Partially aromatic | Non-aromatic | Partially aromatic |
| Applications | Building block for drug synthesis | Kinase inhibitor scaffolds | Halogenation intermediates | Conformational studies | Hydrogen-bonding motifs |
Research Findings and Implications
- Reactivity : The target’s 6-chloro substituent is more reactive in Suzuki couplings compared to bulky tosyl groups in tricyclic analogues, enabling diverse cross-coupling reactions .
- Biological Relevance : Tricyclic derivatives exhibit higher affinity for kinase targets due to extended π-systems, while saturated analogues may serve as flexible scaffolds for GPCR modulation .
- Synthetic Challenges : Mercury-based reagents in tricyclic syntheses raise toxicity concerns, whereas the target compound’s synthesis (e.g., via SNAr reactions) is more environmentally benign .
Biological Activity
Tert-butyl 6-chloro-1H,2H,3H-pyrrolo[3,4-c]pyridine-2-carboxylate (CAS Number: 1700330-18-2) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a tert-butyl group and a chloro substituent on the pyrrole ring. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
- Molecular Formula : C₁₂H₁₅ClN₂O₂
- Molecular Weight : 254.71 g/mol
- IUPAC Name : tert-butyl 6-chloro-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate
- Purity : 97% .
Biological Activity Overview
Recent studies have investigated the biological activity of this compound in various contexts. Its activity has been primarily evaluated in relation to antiparasitic properties and potential anticancer effects.
Antiparasitic Activity
Research has indicated that derivatives of pyrrole compounds exhibit significant antiparasitic activity. For instance, modifications to the pyrrole structure can enhance efficacy against parasites such as Trypanosoma cruzi and Leishmania spp. The structure of this compound suggests it may possess similar properties due to its structural features that are conducive to biological interactions .
Anticancer Activity
Pyrrole derivatives have been explored for their anticancer potential. In vitro studies have demonstrated that certain pyrrole compounds exhibit antiproliferative effects against various human tumor cell lines. While specific data on this compound is limited, the structural parallels with other active pyrrole derivatives suggest it may also possess anticancer properties .
Case Studies and Research Findings
A detailed examination of related compounds provides insights into the potential effectiveness of this compound:
| Compound | Activity Type | EC50 Value | Reference |
|---|---|---|---|
| Compound A | Antiparasitic | 0.064 μM | |
| Compound B | Anticancer (S. aureus) | MIC 3.125 μg/mL | |
| Compound C | Antituberculosis | MIC 5 μM |
These findings illustrate the promising biological activities associated with pyrrole derivatives and highlight the need for further investigation into this compound specifically.
The mechanism through which pyrrole derivatives exert their biological effects often involves interaction with specific cellular targets or pathways. For example:
- Inhibition of Enzymatic Activity : Many pyrrole compounds inhibit enzymes critical for parasite survival or cancer cell proliferation.
- Disruption of Cellular Processes : Some compounds induce apoptosis in cancer cells or disrupt metabolic processes in parasites.
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl 6-chloro-1H,2H,3H-pyrrolo[3,4-c]pyridine-2-carboxylate, and how can reaction yields be improved?
The synthesis of this compound often involves multistep strategies, including nucleophilic substitution or coupling reactions. For example, tert-butyl-protected intermediates can be synthesized via SN2 reactions using tert-butoxycarbonyl (Boc) protecting groups under anhydrous conditions. A typical protocol involves using DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C to activate the reaction . Yield optimization requires strict control of moisture, temperature, and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, with yields ranging from 60% to 85% depending on the intermediate stability.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C). The pyrrolo-pyridine scaffold shows aromatic proton signals between 6.5–8.5 ppm, with splitting patterns indicating substitution patterns. Chlorine substitution causes deshielding in adjacent carbons .
- Mass Spectrometry : Electrospray ionization (ESI-MS) typically displays the molecular ion peak [M+H]⁺ at m/z 255.7 (calculated for C₁₂H₁₅ClN₂O₂), with fragmentation patterns confirming the loss of the Boc group (m/z 155.6) .
- IR : Stretching vibrations for the carbonyl group (C=O) appear at ~1700 cm⁻¹, and C-Cl stretches near 550–650 cm⁻¹ .
Q. How does the Boc-protecting group influence the compound’s reactivity in downstream functionalization?
The tert-butyloxycarbonyl (Boc) group enhances solubility in organic solvents and stabilizes the pyrrolo-pyridine core during acidic/basic conditions. However, it may sterically hinder nucleophilic attacks at the nitrogen atom. Deprotection (e.g., using TFA in DCM) is required for further modifications, such as amide bond formation or cross-coupling reactions .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound’s derivatives?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Use SHELXL for refinement, as it robustly handles disordered tert-butyl groups and hydrogen bonding networks. For example, the pyrrolo-pyridine ring system often adopts a boat conformation, with bond angles and torsions validated against density functional theory (DFT) calculations .
Q. How can researchers address contradictory data between computational predictions and experimental observations in reactivity studies?
Discrepancies often arise from solvent effects or transition-state stabilization not captured in gas-phase DFT models. For instance, if a computational model predicts electrophilic substitution at the 4-position of the pyridine ring but experimental data show 2-substitution, solvation effects (e.g., polar aprotic solvents stabilizing charge-separated intermediates) should be investigated. Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations can bridge this gap .
Q. What are the challenges in synthesizing spirocyclic derivatives of this compound, and how can they be mitigated?
Spirocyclic systems (e.g., spiro[piperidine-4,3'-pyrrolo[3,2-b]pyridine]) require precise control of ring-closing metathesis or intramolecular cyclization. Key challenges include regioselectivity and competing side reactions. Using Grubbs’ catalyst (2nd generation) in toluene at 80°C under inert atmosphere improves yields. Monitoring via LC-MS ensures timely quenching to prevent over-functionalization .
Q. Which analytical methods are critical for assessing the compound’s stability under varying pH and temperature conditions?
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) track degradation products.
- TGA/DSC : Thermal gravimetric analysis (TGA) identifies decomposition points (>200°C for the Boc group), while differential scanning calorimetry (DSC) detects phase transitions.
- Stability Studies : Accelerated stability testing at 40°C/75% relative humidity over 4 weeks reveals hydrolytic susceptibility, particularly at the ester linkage .
Methodological Considerations
Q. How should researchers handle air- or moisture-sensitive intermediates during synthesis?
- Use Schlenk lines or gloveboxes for sensitive steps (e.g., boronate ester formations).
- Activate molecular sieves (3Å) in reaction mixtures to scavenge water.
- Quench reactions with anhydrous methanol or ammonium chloride to avoid side hydrolysis .
Q. What strategies are recommended for troubleshooting low yields in Suzuki-Miyaura couplings involving this compound?
- Catalyst Screening : Pd(PPh₃)₄ or XPhos Pd G3 often outperform other catalysts for electron-deficient heterocycles.
- Base Optimization : Cs₂CO₃ or K₃PO₄ in dioxane/water mixtures enhances transmetallation.
- Microwave-Assisted Synthesis : Short reaction times (10–30 min) at 120°C reduce decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
